molecular formula C16H16ClF2N3O3S B11515122 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11515122
M. Wt: 403.8 g/mol
InChI Key: BVVBTLBMCQSHDJ-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro(difluoro)methoxy group, a hydroxy-propylpyrimidinyl group, and a sulfanylacetamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chloro(difluoro)methoxyphenyl intermediate: This step involves the chlorination and difluoromethylation of a phenol derivative under controlled conditions.

    Synthesis of the hydroxy-propylpyrimidinyl intermediate: This intermediate is prepared through a series of reactions, including alkylation and cyclization of appropriate starting materials.

    Coupling of intermediates:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiols or disulfides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H16ClF2N3O3S

Molecular Weight

403.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16ClF2N3O3S/c1-2-3-11-8-13(23)22-15(21-11)26-9-14(24)20-10-4-6-12(7-5-10)25-16(17,18)19/h4-8H,2-3,9H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

BVVBTLBMCQSHDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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